
N,N'-Bis(4-isocyanato-3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-isocyanato-3-methylphenyl)urea is an organic compound characterized by the presence of two isocyanate groups attached to a urea backbone. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable component in industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(4-isocyanato-3-methylphenyl)urea can be synthesized through the reaction of 4-isocyanato-3-methylphenylamine with phosgene, resulting in the formation of the desired compound. The reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-isocyanato-3-methylphenyl)urea often involves the use of alternative reagents to phosgene, such as oxalyl chloride, to mitigate safety concerns. The process involves the reaction of 4-isocyanato-3-methylphenylamine with oxalyl chloride under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-isocyanato-3-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: Reacts with water to form carbon dioxide and amines.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethane linkages under mild conditions.
Amines: Reacts with amines to form ureas, often requiring a catalyst to enhance the reaction rate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Applications De Recherche Scientifique
N,N’-Bis(4-isocyanato-3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-isocyanato-3-methylphenyl)urea involves its reactivity with nucleophiles, leading to the formation of stable urethane and urea linkages. The isocyanate groups are highly electrophilic, making them reactive towards nucleophiles such as alcohols and amines . This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl isocyanate: Similar in structure but contains a methoxy group instead of a methyl group.
3-Chloro-4-methylphenyl isocyanate: Contains a chlorine atom, which alters its reactivity and applications.
Uniqueness
N,N’-Bis(4-isocyanato-3-methylphenyl)urea is unique due to its dual isocyanate groups, which provide enhanced reactivity and versatility in chemical processes. This makes it particularly valuable in the synthesis of complex polymers and in applications requiring strong and stable linkages .
Propriétés
Numéro CAS |
89946-30-5 |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
1,3-bis(4-isocyanato-3-methylphenyl)urea |
InChI |
InChI=1S/C17H14N4O3/c1-11-7-13(3-5-15(11)18-9-22)20-17(24)21-14-4-6-16(19-10-23)12(2)8-14/h3-8H,1-2H3,(H2,20,21,24) |
Clé InChI |
CKMWHKOBSQZPNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=C=O)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


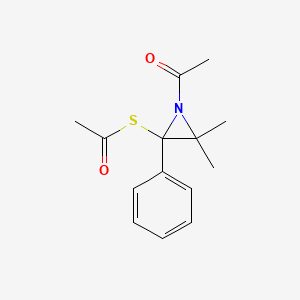
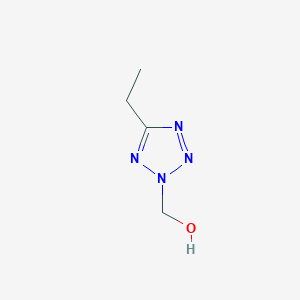
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

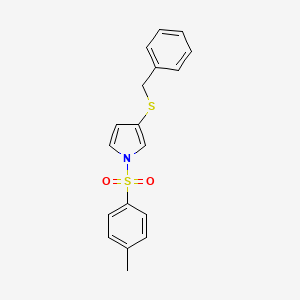
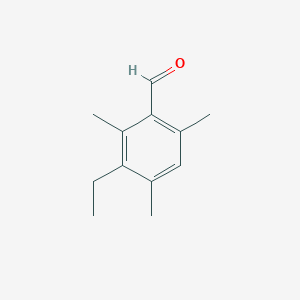
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
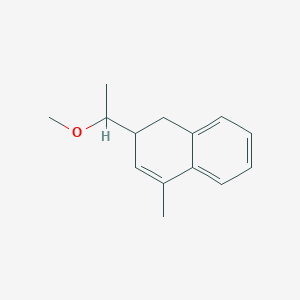
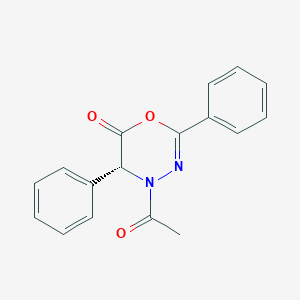

![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
